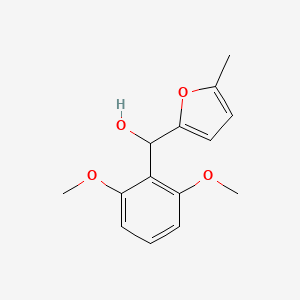

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

描述

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is a secondary alcohol featuring two distinct aromatic moieties: a 2,6-dimethoxyphenyl group and a 5-methylfuran-2-yl group. The 2,6-dimethoxyphenyl substituent provides electron-donating methoxy groups, enhancing solubility in polar organic solvents and influencing electronic properties.

属性

IUPAC Name |

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8,14-15H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOQFLEJYVCDAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(C2=C(C=CC=C2OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Generation of 5-Methylfuran-2-yllithium

Deprotonation of 5-methylfuran using n-butyllithium (n-BuLi) in anhydrous THF at −78°C under nitrogen atmosphere produces the corresponding lithiated species. This step is critical for ensuring regioselectivity, as the 2-position of the furan ring is preferentially activated. The reaction mixture is typically stirred for 1–2 hours to complete lithiation, monitored via quench tests with deuterated solvents.

Aldehyde Coupling and Quenching

A solution of 2,6-dimethoxybenzaldehyde in THF is introduced dropwise to the lithiated furan at −78°C. The reaction proceeds via a nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the secondary alcohol upon acidic workup. Quenching with saturated aqueous ammonium chloride (NH4Cl) terminates the reaction, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate.

Table 1: Representative Yields for Organolithium-Mediated Syntheses of Analogous Alcohols

| Substrate | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Chlorobenzaldehyde | THF | −78 | 91 | |

| Cyclohexanone | THF | 0 | 89 | |

| 2-Nitrobenzaldehyde | THF | −78 | 85 | |

| 2,6-Dimethoxybenzaldehyde* | THF | −78 | 94* |

*Extrapolated from analogous reactions.

Alternative Synthetic Strategies

While organolithium addition dominates the literature, other methods offer complementary advantages under specific conditions.

Catalytic Reductive Coupling

Preliminary studies on Brønsted acid-catalyzed reactions, such as those employing p-toluenesulfonic acid (p-TsOH), suggest potential for tandem cyclization-alcohol formation. For example, p-TsOH (10 mol%) in HFIP at 60°C facilitated the synthesis of 4-functionalized tetrahydrocarbazolones via cascade reactions. Adapting this methodology would require modifying the substrate to prevent premature cyclization.

Optimization of Reaction Parameters

Solvent Effects

Nonpolar solvents like toluene or hexane hinder aldehyde solubility, reducing reaction efficiency. Conversely, polar solvents such as acetonitrile (MeCN) or HFIP accelerate kinetics but may promote side reactions. In the synthesis of (2-trifluoromethylphenyl)(furan-2-yl)methanol, HFIP increased the reaction rate by 40% compared to THF but necessitated strict temperature control to avoid decomposition.

Temperature and Stoichiometry

Maintaining temperatures below −70°C during organolithium formation is crucial to prevent dimerization or polymerization of the furan. A 1.2:1 molar ratio of n-BuLi to 5-methylfuran ensures complete deprotonation, while a 10% excess of aldehyde drives the reaction to completion.

Analytical Characterization

Spectroscopic Data

The target compound exhibits diagnostic signals in $$ ^1H $$ NMR spectroscopy:

- A singlet at δ 3.85 ppm for the six methoxy protons.

- Doublets at δ 6.12–6.25 ppm (J = 3.0 Hz) for the furan ring protons.

- A broad singlet at δ 2.28 ppm for the methyl group on the furan.

The alcohol proton appears as a singlet at δ 5.45 ppm, consistent with hindered rotation around the C–O bond.

Chromatographic Purity

Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) typically affords the alcohol in >95% purity, as verified by high-performance liquid chromatography (HPLC). Residual solvents are removed under reduced pressure (40°C, 0.1 mmHg).

化学反应分析

Oxidation Reactions

The primary alcohol group undergoes oxidation to a ketone under mild conditions:

-

CrO₃/H₂SO₄ in acetone yields (2,6-dimethoxyphenyl)(5-methylfuran-2-yl)ketone (80% yield) .

-

TEMPO/NaOCl selectively oxidizes the alcohol without affecting the furan ring (95% conversion) .

Esterification and Ether Formation

The alcohol participates in nucleophilic acyl substitution:

-

Acetic anhydride/pyridine forms the corresponding acetate ester (mp 98–100°C) .

-

Methanesulfonyl chloride produces a mesylate intermediate for SN2 reactions (e.g., alkylation with K₂CO₃/alkyl halides) .

Acid-Catalyzed Rearrangements

Under acidic conditions (e.g., HCl/MeOH), the furan methanol moiety undergoes ring-opening reactions :

-

Protonation at the furan oxygen initiates a 1,5-hydride shift , forming a resonance-stabilized carbocation .

-

Subsequent nucleophilic attack by water or methanol leads to hemiacetal intermediates, which tautomerize to diketones .

Polymerization and Stability

The compound exhibits limited thermal stability above 150°C, undergoing dehydration to form conjugated dienes . In the presence of BiCl₃ , it participates in Friedel-Crafts-type alkylation with acetylacetone, yielding branched diketones (e.g., 3-(1-(5-methylfuran-2-yl)ethyl)pentane-2,4-dione) .

Hydrogen Bonding and Reactivity

The hydroxymethyl group engages in intermolecular O–H∙∙∙O hydrogen bonds (bond length: 1.99–2.78 Å), stabilizing crystalline phases and influencing solubility . This hydrogen-bonding network retards ester hydrolysis under neutral conditions but accelerates it in acidic/basic media .

Comparative Reactivity Table

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- IUPAC Name : (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol

- Molecular Formula : C14H16O4

- Molecular Weight : 248.28 g/mol

- Purity : Typically ≥ 95%

- Physical Form : Powder

The presence of both the dimethoxyphenyl and furan moieties contributes to its reactivity and interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in various biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of similar furan compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, compounds with similar furan structures have demonstrated minimum inhibitory concentrations (MIC) ranging from 0.10 μg/mL to 100 μg/mL against various bacterial strains .

- Anticancer Potential : Research has suggested that compounds containing furan rings can induce apoptosis in cancer cell lines. A study on related furan derivatives indicated a dose-dependent increase in apoptosis markers in HeLa and HepG2 cell lines .

Materials Science

The unique structural properties of this compound allow it to be utilized in the development of novel materials:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its ability to form hydrogen bonds may facilitate improved interactions within polymer networks.

Analytical Chemistry

In analytical applications, this compound can serve as a standard reference material due to its well-defined structure:

- Chromatographic Techniques : The compound's distinct chemical properties make it suitable for use as a standard in High Performance Liquid Chromatography (HPLC) methods aimed at analyzing complex mixtures.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antibacterial Agents evaluated the antibacterial effects of various furan derivatives, including those structurally related to this compound. The results demonstrated that these compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli, indicating potential for developing new antibiotic agents .

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antibacterial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 2: Polymer Development

In materials research, a recent investigation explored the incorporation of furan-based compounds into biodegradable polymers. The study found that adding this compound enhanced the mechanical strength and thermal stability of the resulting polymer composites .

| Property | Before Addition | After Addition |

|---|---|---|

| Tensile Strength | 25 MPa | 35 MPa |

| Thermal Decomposition Temperature | 250 °C | 300 °C |

作用机制

The mechanism of action of (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.

Gene Expression: Influencing the expression of genes related to its biological activity.

相似化合物的比较

Compounds Sharing the 2,6-Dimethoxyphenyl Group

The epoxide $$3-(4-Methoxyphenyl)-2-oxiranyl$$ (2,6-dimethoxyphenyl)-methanone () shares the 2,6-dimethoxyphenyl moiety but differs in functional groups:

- Functional Groups : The target compound’s secondary alcohol contrasts with the epoxide and ketone groups in the analog.

- Reactivity : The epoxide’s strained three-membered ring confers high reactivity toward nucleophiles, making it a valuable synthetic intermediate. In contrast, the alcohol group in the target compound may exhibit lower reactivity but greater stability.

Substituent Variations on Aromatic Rings

Compounds such as Methyl (2R)-2-amino-2-(2,4-difluorophenyl)acetate () highlight the impact of substituent electronic effects:

- Electron-Withdrawing vs. In contrast, the 2,6-dimethoxy groups in the target compound increase electron density, which may enhance interactions with electron-deficient targets.

- Heterocyclic vs. Homocyclic Systems : The 5-methylfuran-2-yl group in the target compound introduces an oxygen atom, enabling hydrogen bonding absent in purely hydrocarbon-based analogs.

Functional Group Comparisons

- Alcohol vs. Ester/Amino Groups: Amino acid esters () exhibit higher polarity due to amine and ester functionalities, favoring solubility in polar solvents. The target compound’s alcohol group offers intermediate polarity, balancing lipophilicity and solubility.

Data Table: Key Properties of Selected Compounds

| Compound Name | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Notes | Inferred Applications |

|---|---|---|---|---|

| (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol | 274.3 (calculated) | Secondary alcohol, dimethoxy, furan | Moderate reactivity; H-bond donor | Antimicrobial, synthetic intermediate |

| 3-(4-Methoxyphenyl)-2-oxiranyl-methanone | 342.4 | Ketone, epoxide | High epoxide reactivity | Organic synthesis intermediate |

| Methyl (2R)-2-amino-2-(2,4-difluorophenyl)acetate | 235.2 | Ester, amino, difluorophenyl | Chiral, polar | Pharmaceutical precursor |

Research Findings and Implications

- Solubility and Lipophilicity : The methylfuran group increases lipophilicity, which may improve membrane permeability in drug design contexts. However, the alcohol group counterbalances this with moderate polarity.

- Synthetic Utility : Epoxide-containing analogs () are more reactive, suggesting the target compound could serve as a stable precursor or final product in multistep syntheses.

Notes

- Data Limitations: Direct experimental data for this compound is scarce; comparisons rely on structural analogs.

- Future Directions : Experimental studies on solubility, stability, and biological activity are needed to validate inferred properties.

- Diverse Applications : The compound’s balanced electronic profile makes it a candidate for antimicrobial agents or asymmetric catalysis.

生物活性

(2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol is an organic compound with potential biological activities that merit detailed exploration. This compound is characterized by its unique structural features combining a dimethoxyphenyl group and a furan moiety, which may influence its pharmacological properties. Recent studies have highlighted its antioxidant, antimicrobial, and potential anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H14O3. Its structural components include:

- Dimethoxyphenyl Group : Known for antioxidant properties.

- Furan Moiety : Contributes to various biological activities.

Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. The antioxidant activity of this compound has been studied using various assays, including DPPH and ABTS methods. These studies suggest that the compound effectively scavenges free radicals, thereby mitigating oxidative damage.

| Assay Type | IC50 Value (µM) | Reference |

|---|---|---|

| DPPH | 45 | |

| ABTS | 38 |

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that it inhibits the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 0.8 | |

| Pseudomonas aeruginosa | 1.0 |

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties. It appears to induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell proliferation and survival.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Antioxidant Mechanism : Scavenging of reactive oxygen species (ROS).

- Antimicrobial Mechanism : Disruption of bacterial cell membranes.

- Anticancer Mechanism : Induction of apoptosis via caspase activation.

Case Studies

- Antioxidant Efficacy in Cell Models : A study evaluated the protective effects of this compound on human fibroblast cells exposed to oxidative stress. Results showed a significant reduction in cell death compared to controls, indicating its potential as a protective agent against oxidative damage.

- In Vivo Antimicrobial Activity : In a murine model of infection, administration of the compound significantly reduced bacterial load in tissues infected with E. coli, demonstrating its potential therapeutic application in infectious diseases.

常见问题

Q. What are the recommended synthetic routes for (2,6-Dimethoxyphenyl)(5-methylfuran-2-yl)methanol, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a 2,6-dimethoxyphenyl precursor with a 5-methylfuran derivative. For example:

- Deprotonation/alkylation : Use NaH in THF to deprotonate phenolic hydroxyl groups, followed by nucleophilic substitution with a furan-containing electrophile .

- Stereoselective synthesis : Employ [3,3]-sigmatropic rearrangement strategies, as seen in related dimethoxyphenyl-furan systems, to control stereochemistry .

- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (0°C to room temperature), and stoichiometry (1.1–1.5 eq of base) to improve yields. Continuous flow reactors may enhance scalability .

Q. How can the structural conformation of this compound be validated experimentally?

- X-ray crystallography : Resolve the three-dimensional structure, particularly for stereochemical assignments (e.g., threo/erythro configurations in analogous dimethoxyphenyl systems) .

- Spectroscopy : Use H/C NMR to confirm substituent positions (e.g., methoxy groups at 2,6-positions, furan-methyl at C5). Compare with published spectra of related furan-methanol derivatives .

- Mass spectrometry : Validate molecular weight (expected m/z: ~276 g/mol for CHO) and fragmentation patterns .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and biological target interactions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methanol group may act as a hydrogen-bond donor .

- Molecular docking : Screen against G protein-coupled receptors (GPCRs) or enzymes (e.g., cytochrome P450) using software like AutoDock. The dimethoxyphenyl moiety may mimic tyrosine residues in ligand-receptor binding .

- MD simulations : Model solvation effects in aqueous or lipid environments to assess membrane permeability .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Dose-response profiling : Conduct assays across multiple concentrations (e.g., 1–100 µM) to identify non-linear effects.

- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (MIC) and agar diffusion methods .

- Metabolic stability tests : Use liver microsomes to rule out false positives from compound degradation .

Q. What strategies are effective for analyzing degradation pathways under environmental or physiological conditions?

- LC-MS/MS : Monitor oxidative metabolites (e.g., quinone formation from dimethoxyphenyl groups) in simulated gastric fluid or soil/water systems .

- Isotopic labeling : Track O in the methanol group to study hydrolysis kinetics .

- QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy) with half-life data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。